α-法尼烯

描述

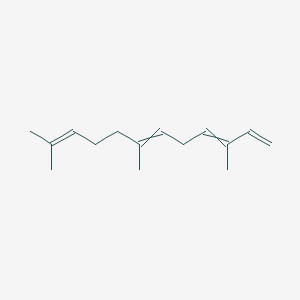

Alpha-Farnesene: is a sesquiterpene, a type of hydrocarbon consisting of three isoprene units. It is commonly found in the coating of apples and other fruits, contributing to their characteristic green apple odor. Alpha-Farnesene exists in several isomeric forms, with the (E,E)-isomer being the most prevalent in nature .

科学研究应用

Alpha-Farnesene has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other sesquiterpenes and related compounds.

Biology: Acts as a signaling molecule in plants, attracting pollinators and deterring herbivores.

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

Industry: Used in the production of fragrances, flavors, and biofuels. .

作用机制

Target of Action

Alpha-Farnesene, a sesquiterpene volatile compound, plays an important role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of alpha-Farnesene are the transcription factors MdMYC2 and MdERF3, which regulate alpha-Farnesene biosynthesis in apple fruit .

Mode of Action

Alpha-Farnesene interacts with its targets, the transcription factors MdMYC2 and MdERF3, to regulate its own biosynthesis . Dual-luciferase assays and Y1H assays indicated that MdMYC2 and MdERF3 effectively trans-activated the MdAFS promoter . EMSAs showed that MdERF3 directly binds the DRE motif in the MdAFS promoter .

Biochemical Pathways

Alpha-Farnesene is synthesized through the mevalonate (MVA) pathway . The MVA pathway is initiated by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which synthesizes sesquiterpenes . Farnesyl diphosphate synthase (FPS) then catalyzes the conversion of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate to form farnesyl diphosphate, the precursor of alpha-Farnesene .

Pharmacokinetics

Its molecular weight is 2043511 , which may influence its bioavailability.

Result of Action

The result of alpha-Farnesene’s action is the production of the alpha-Farnesene compound itself . Overexpression of MdMYC2 and MdERF3 in apple calli markedly activated the transcript levels of MdHMGR2 and MdAFS . Furthermore, transient overexpression of MdMYC2 and MdERF3 in apple fruit significantly increased MdAFS expression and hence, alpha-Farnesene production .

Action Environment

The action of alpha-Farnesene can be influenced by environmental factors. For example, it is known to play a role in plant defense, suggesting that its production may be influenced by the presence of pests or other stressors . .

生化分析

Biochemical Properties

Alpha-Farnesene is involved in the production of many medically and industrially important compounds including cycloartenol, nerolidol, farnesene, and valencene . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical reactions .

Cellular Effects

The effects of Alpha-Farnesene on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Alpha-Farnesene exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-Farnesene change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Alpha-Farnesene vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Alpha-Farnesene is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Alpha-Farnesene is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Alpha-Farnesene and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: : Alpha-Farnesene can be synthesized through various methods, including the use of engineered microorganisms. For instance, the oleaginous yeast Yarrowia lipolytica has been genetically modified to produce alpha-Farnesene from lipid feedstocks. This process involves the overexpression of genes in the mevalonate pathway and the optimization of fermentation conditions .

Industrial Production Methods: : Industrial production of alpha-Farnesene often involves microbial fermentation. The yeast Saccharomyces cerevisiae and Pichia pastoris have been engineered to produce alpha-Farnesene by introducing genes encoding alpha-Farnesene synthase and optimizing cofactor regeneration pathways .

化学反应分析

Types of Reactions: : Alpha-Farnesene undergoes various chemical reactions, including:

Hydrogenation: Alpha-Farnesene can be hydrogenated to produce more stable compounds.

Polymerization: Under certain conditions, alpha-Farnesene can polymerize to form larger molecules.

Common Reagents and Conditions

Oxidation: Typically occurs in the presence of oxygen.

Hydrogenation: Requires hydrogen gas and a catalyst such as palladium or platinum.

Polymerization: Can be induced by heat or light.

Major Products

Oxidation: Produces various oxidation products that can cause superficial scald in fruits.

Hydrogenation: Results in the formation of more stable hydrogenated sesquiterpenes.

Polymerization: Leads to the formation of polymerized sesquiterpenes.

相似化合物的比较

Alpha-Farnesene is part of a group of closely related sesquiterpenes, including:

Beta-Farnesene: Differs from alpha-Farnesene by the location of one double bond.

Nerolidol: Another sesquiterpene alcohol with applications in fragrances and as an insect repellent.

Alpha-Farnesene is unique due to its widespread occurrence in fruit coatings and its role in plant defense mechanisms.

属性

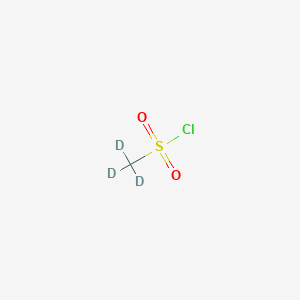

IUPAC Name |

(3E,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXENHBSYCFFKJS-VDQVFBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC=C(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C/C=C(\C)/C=C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113244-64-7 | |

| Record name | Farnesene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113244-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4047202 | |

| Record name | alpha-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

260.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-61-4 | |

| Record name | Farnesene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Farnesene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Farnesene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-FARNESENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1785CZ0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Farnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is alpha-farnesene and where is it found?

A1: Alpha-farnesene is a naturally occurring sesquiterpene hydrocarbon commonly found in various plants, including apples. It is a key volatile compound contributing to the characteristic aroma of apples and plays a role in plant defense mechanisms and attracting pollinators [, ].

Q2: What is the relationship between alpha-farnesene and superficial scald in apples?

A2: Alpha-farnesene is highly susceptible to oxidation, leading to the formation of conjugated trienols (CTols) in apple peel [, ]. These CTols are believed to be the primary culprits in causing superficial scald, a physiological disorder affecting the appearance of stored apples [, , , ].

Q3: How does the oxidation of alpha-farnesene contribute to scald development?

A3: While CTols themselves are not directly toxic, their autoxidation at warmer temperatures generates volatile compounds like 6-methyl-5-hepten-2-one (MHO) []. MHO can induce scald-like symptoms in apple peel, and tissue sensitivity to MHO increases during storage, potentially explaining the correlation between high CTol levels and scald [, ].

Q4: What strategies are used to control superficial scald in apples related to alpha-farnesene?

A4: Several strategies can mitigate scald, including:

- Diphenylamine (DPA) treatment: DPA, a postharvest treatment, effectively reduces scald incidence [, ]. It is suggested that DPA interferes with alpha-farnesene oxidation, thus preventing CTol and MHO accumulation [, ].

- 1-Methylcyclopropene (1-MCP) treatment: 1-MCP, an ethylene action inhibitor, effectively reduces superficial scald [, , , ]. 1-MCP inhibits ethylene production, which is linked to the regulation of alpha-farnesene synthesis. Lower ethylene levels result in lower alpha-farnesene production, subsequently reducing CTol formation and scald development [, , , ].

- Controlled atmosphere (CA) storage: Storing apples under controlled atmosphere conditions with low oxygen and high carbon dioxide levels can effectively reduce alpha-farnesene production and, consequently, scald development [, , , ].

Q5: How does ethylene regulate alpha-farnesene synthesis in apples?

A5: Studies using 1-MCP, an ethylene action inhibitor, have demonstrated that inhibiting ethylene action leads to a significant reduction in alpha-farnesene production in apples [, , , ]. This suggests that ethylene plays a crucial role in regulating the synthesis of alpha-farnesene.

Q6: Are there genetic differences in alpha-farnesene production among apple cultivars?

A6: Yes, different apple cultivars exhibit varying susceptibilities to scald, linked to differences in alpha-farnesene production [, ]. For example, 'Cortland' and 'Law Rome' apples are highly susceptible and accumulate more alpha-farnesene than the resistant 'Idared' cultivar [].

Q7: What is the genetic basis for the differences in alpha-farnesene production in apples?

A7: The gene MdAFS1 is responsible for encoding alpha-farnesene synthase in apples [, ]. Variations in the expression levels of MdAFS1 are thought to be a contributing factor to the differences in alpha-farnesene production among cultivars [].

Q8: What are the characteristics of the enzyme alpha-farnesene synthase?

A8: Alpha-farnesene synthase is an enzyme that catalyzes the synthesis of alpha-farnesene from farnesyl diphosphate (FDP) []. Interestingly, apple alpha-farnesene synthase shows some unique features:

- Potassium ion (K+) dependence: Its activity is significantly enhanced by K+ [].

- Production of multiple isomers: It can produce all four isomers of alpha-farnesene, as well as beta-farnesene, from an isomeric mixture of FDP [].

- Monoterpene synthesis: It can also synthesize monoterpenes like linalool, (Z)- and (E)-beta-ocimene, and beta-myrcene from geranyl diphosphate (GDP), though at a lower rate than alpha-farnesene synthesis [].

- Prenyltransferase activity: It exhibits prenyltransferase activity, producing alpha-farnesene by coupling GDP and isoprenyl diphosphate [].

Q9: Beyond scald, what other roles does alpha-farnesene play in plants?

A9: Alpha-farnesene serves various roles in plants beyond its contribution to scald development:

- Defense mechanism: It is involved in plant defense against herbivores and pathogens [, ].

- Pollinator attraction: It can attract pollinators to the plant [, , ].

- Signaling molecule: It might act as a signaling molecule, mediating interactions between plants and other organisms [].

Q10: How is alpha-farnesene detected and quantified in research settings?

A10: Several analytical techniques are employed to detect and quantify alpha-farnesene:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for separating and identifying volatile compounds, including alpha-farnesene, based on their mass-to-charge ratio [, , , , , , , , ].

- Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS for analyzing volatile compounds in the headspace of samples, including alpha-farnesene in apples [, , , , , ].

- Gas Chromatography-Electroantennographic Detection (GC-EAD): GC-EAD combines gas chromatography with electroantennography, a technique that measures the electrical responses of insect antennae to specific compounds, to identify volatile compounds that elicit responses from insects, such as alpha-farnesene attracting codling moths [, , ].

Q11: What is the molecular formula, weight, and spectroscopic data of alpha-farnesene?

A11:

Q12: Can you provide the structure of alpha-farnesene?

A12: Alpha-farnesene is an acyclic sesquiterpene with the following structure:

Q13: What is the significance of alpha-farnesene in the context of codling moth behavior?

A13: Alpha-farnesene plays a significant role in codling moth behavior, particularly in host-finding and oviposition:

- Attraction of codling moths: Apple volatiles, particularly alpha-farnesene, are known to attract codling moths [, ].

- Stimulation of oviposition: Alpha-farnesene acts as an oviposition stimulant for codling moths, encouraging them to lay eggs on apples [, ].

Q14: Are there any other organisms, besides codling moths, that are attracted to alpha-farnesene?

A15: Yes, several other insects, particularly those that utilize apples as a host plant, are attracted to alpha-farnesene. For instance, studies have shown that the parasitic wasp Opius dissitus, which parasitizes leaf miners on bean plants, is also attracted to alpha-farnesene along with other plant volatiles [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)

![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)